molecular formula C9H19N B13120575 1-Ethyl-3-propylpyrrolidine

1-Ethyl-3-propylpyrrolidine

Cat. No.: B13120575
M. Wt: 141.25 g/mol
InChI Key: XSKSNYPSMXWBEG-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-diaminobutane with ethyl and propyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The process is typically carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrrolidines.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. It binds to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the ethyl and propyl substituents.

    N-Methylpyrrolidine: A similar compound with a methyl group instead of ethyl and propyl groups.

    N-Ethylpyrrolidine: Contains an ethyl group but lacks the propyl group.

Uniqueness: 1-Ethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and industrial applications .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-ethyl-3-propylpyrrolidine

InChI

InChI=1S/C9H19N/c1-3-5-9-6-7-10(4-2)8-9/h9H,3-8H2,1-2H3

InChI Key

XSKSNYPSMXWBEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN(C1)CC

Origin of Product

United States

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